Filgotinib

Description

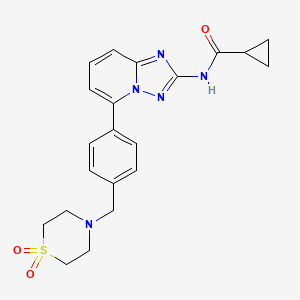

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152935 | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206161-97-8 | |

| Record name | Filgotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filgotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FILGOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

filgotinib downstream effects on STAT phosphorylation

An In-Depth Technical Guide on the Downstream Effects of Filgotinib on STAT Phosphorylation

Introduction

This compound is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical intracellular enzymes that mediate signal transduction for a wide array of cytokines and growth factors involved in hematopoiesis and immune response.[2][3] By modulating the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, this compound effectively reduces the signaling of pro-inflammatory cytokines, establishing its therapeutic efficacy in autoimmune and inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[3][4] Its selectivity for JAK1 is a key characteristic, aiming to optimize clinical efficacy while minimizing potential side effects associated with the inhibition of other JAK isoforms.[4] This guide provides a detailed examination of this compound's mechanism, its specific downstream effects on STAT protein phosphorylation, and the experimental protocols used to quantify these effects.

Core Mechanism of Action: Interrupting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary pathway for cytokine signaling. The process begins when a cytokine binds to its specific cell surface receptor, leading to the dimerization of receptor subunits.[3] This conformational change brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.[3] These activated JAKs then create docking sites on the receptor's intracellular domain by phosphorylating tyrosine residues.

STAT proteins, present in the cytoplasm, recognize and bind to these phosphorylated sites.[5] Once docked, the STATs are themselves phosphorylated by the activated JAKs.[3] This phosphorylation event causes the STAT proteins to detach from the receptor, dimerize with other phosphorylated STATs, and translocate into the nucleus.[3][5] Inside the nucleus, these STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes, many of which are pro-inflammatory.[3]

This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of JAK1, preventing its phosphorylation and subsequent activation.[4] This targeted inhibition disrupts the entire downstream signaling cascade, ultimately preventing the phosphorylation and activation of STAT proteins.[4] The result is a significant reduction in the transcription of inflammatory genes.[3]

Quantitative Data on this compound's Selectivity and STAT Phosphorylation Inhibition

This compound's preference for JAK1 over other JAK family members has been quantified in various assays. This selectivity is crucial as different JAK enzymes are associated with distinct biological functions; for instance, JAK2 is central to erythropoietin signaling, while JAK3 is critical for lymphocyte development.[4]

Table 1: In Vitro Selectivity of this compound and its Active Metabolite

| Compound | Target | IC₅₀ (Cellular Assay) | Selectivity Profile | Reference |

| This compound | JAK1 | 0.629 µM | Approximately 30-fold more selective for JAK1 over JAK2. | [2][4] |

| JAK2 | 17.5 µM | [2] | ||

| GS-829845 (Metabolite) | JAK1 | 11.9 µM | Maintains JAK1 selectivity but is ~10-fold less potent than the parent compound. | [1][2][6] |

The functional consequence of this JAK1-preferential inhibition is a differential impact on the phosphorylation of various STAT proteins, depending on the cytokine stimulus and the specific JAK enzymes required for its signal transduction.

Table 2: this compound's Downstream Effects on Cytokine-Induced STAT Phosphorylation

| Cytokine Stimulus | Associated JAK Pathway | Downstream Readout | Effect of this compound | Reference |

| Interleukin-6 (IL-6) | JAK1-dependent | pSTAT1 | Potent inhibition. A 200 mg daily dose can achieve ~78% maximal inhibition. | [7][8] |

| Interferon-α (IFN-α) | JAK1/TYK2 | pSTAT5 | Potent inhibition, similar to other JAK inhibitors. | [2][7] |

| Interferon-γ (IFN-γ) | JAK1/JAK2 | pSTAT1 | Less inhibition compared to less selective inhibitors like upadacitinib and baricitinib. | [2] |

| GM-CSF | JAK2/JAK2 | pSTAT5 | Minimal inhibition, demonstrating high selectivity for JAK1-mediated pathways. | [2][9] |

| Interleukin-4 (IL-4) | JAK1/JAK3 | pSTAT6 (inferred) | Least inhibition among comparable JAK inhibitors. | [2][7] |

| TGF-β1 (in fibroblasts) | JAK1 | pSTAT3 | Reduced phosphorylation of JAK1 and STAT3. | [10] |

Visualizing the Mechanism and Experimental Workflow

Diagrams are essential for conceptualizing the complex signaling pathways and experimental procedures involved in studying this compound's effects.

Caption: The JAK-STAT signaling pathway and the point of this compound intervention.

Caption: Experimental workflow for a whole-blood phospho-flow cytometry (Phosflow) assay.

Experimental Protocols

The most common method to assess the phosphorylation status of STAT proteins following JAK inhibitor treatment is phospho-specific flow cytometry (Phosflow) .[7][11] This technique allows for the rapid, quantitative analysis of specific phosphorylated proteins at the single-cell level within heterogeneous cell populations.

Detailed Protocol: Whole-Blood Phosflow Assay for pSTAT Inhibition

This protocol is adapted from methodologies described in studies evaluating JAK inhibitors.[11][12]

-

Sample Preparation:

-

Collect whole blood from subjects into EDTA-containing tubes to prevent coagulation.[11]

-

Aliquot 100 µL of whole blood per condition into flow cytometry tubes.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in a suitable buffer (e.g., RPMI). A final concentration of 10 µM is often used for in vitro blockade experiments.[11]

-

Add the diluted this compound or a vehicle control (DMSO) to the blood samples.

-

Incubate for 1 hour at 37°C in a water bath or incubator.[11]

-

-

Cytokine Stimulation:

-

Prepare a stock solution of the desired cytokine (e.g., human recombinant IL-6 or IFN-α).

-

Stimulate the cells by adding the cytokine to a final concentration of 100 ng/mL.[11] Include an unstimulated control for each sample.

-

Incubate for exactly 15 minutes at 37°C.[11] Timing is critical as STAT phosphorylation is a transient event.

-

-

Fixation and Permeabilization:

-

Immediately after stimulation, stop the reaction by fixing the cells. Use a commercial kit such as the PerFix EXPOSE Kit (Beckman Coulter) or equivalent, following the manufacturer's instructions.[11] This step simultaneously lyses erythrocytes and fixes and permeabilizes the remaining leukocytes.

-

-

Antibody Staining:

-

Once cells are permeabilized, add a cocktail of fluorochrome-conjugated antibodies. This cocktail should include:

-

A cell surface marker to identify the cell population of interest (e.g., anti-CD4 for T-helper cells, anti-CD14 for monocytes).[13]

-

An intracellular antibody specific to the phosphorylated STAT protein of interest (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705), anti-pSTAT5 (pY694)).

-

-

Incubate for 15-20 minutes at room temperature, protected from light.[11]

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies and resuspend them in a suitable sheath fluid.

-

Acquire the samples on a flow cytometer.

-

Gate on the cell population of interest using the surface marker (e.g., CD4+ lymphocytes).[1]

-

Analyze the level of STAT phosphorylation by measuring the median fluorescence intensity (MFI) of the pSTAT-specific antibody within the gated population. The percentage of inhibition can be calculated relative to the cytokine-stimulated vehicle control.

-

Conclusion

This compound is a highly selective JAK1 inhibitor that functions by blocking the phosphorylation and activation of JAK1. This action leads to a potent and preferential inhibition of downstream signaling pathways that are dependent on JAK1, most notably resulting in reduced phosphorylation of STAT1 and STAT3 in response to key inflammatory cytokines like IL-6.[7][10] Its minimal impact on JAK2/JAK2-dependent pathways, such as GM-CSF signaling, provides a mechanistic rationale for its differentiated efficacy and safety profile.[9][12] The quantitative analysis of STAT phosphorylation via techniques like Phosflow is a cornerstone for characterizing the pharmacodynamic effects of this compound and other JAK inhibitors, providing crucial insights for both preclinical and clinical development.

References

- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure‐response relationships for the efficacy and safety of this compound and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

- 10. This compound Improves Experimental Pulmonary Fibrosis by Modulating JAK1/STAT3/SOCS3/IL-17A Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Beyond JAK1: An In-depth Technical Guide to the Molecular Targets of Filgotinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filgotinib (formerly GLPG0634) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. While its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis is primarily attributed to JAK1 inhibition, a comprehensive understanding of its broader molecular interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond JAK1, presenting quantitative data on its selectivity, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways. The available data indicates a high degree of selectivity for JAK1, with discernible but significantly lower activity against other JAK family members and a limited number of other kinases. This document will also explore a potential non-JAK-mediated effect on the expression of Cholesteryl Ester Transfer Protein (CETP).

Kinase Inhibitory Profile of this compound and its Active Metabolite

This compound is rapidly metabolized in vivo to its primary active metabolite, GS-829845. Both the parent compound and its metabolite contribute to the overall pharmacological activity. The kinase inhibitory profile of this compound has been characterized through various biochemical and cellular assays.

Selectivity within the JAK Family

This compound exhibits preferential inhibition of JAK1 over the other members of the Janus kinase family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity is thought to contribute to its safety profile by minimizing the inhibition of pathways predominantly signaled through other JAKs.[1][2] The primary metabolite, GS-829845, demonstrates a similar selectivity profile to the parent compound, albeit with approximately 10-fold lower potency in human whole blood assays.[1][2]

Off-Target Kinase Activity

While highly selective for JAK1, in vitro kinase screening has revealed some activity of this compound against other kinases at higher concentrations. The following table summarizes the inhibitory activity (IC50) of this compound against its primary target, other JAK family members, and identified off-target kinases.

| Target Kinase | Assay Type | This compound IC50 (nM) | GS-829845 (Metabolite) IC50 (nM) | Reference |

| JAK1 | Biochemical | 10 | - | [3] |

| Human Whole Blood | 629 | 11,900 | [4] | |

| JAK2 | Biochemical | 28 | - | [3] |

| JAK3 | Biochemical | 810 | - | [3] |

| TYK2 | Biochemical | 116 | - | [3] |

| FLT3 | Biochemical | 338 | - | [5] |

| FLT4 (VEGFR3) | Biochemical | 274 | - | [5] |

| CSF1R | Biochemical | 489 | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's molecular targets.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified recombinant kinase (e.g., JAK1, FLT3)

-

Kinase-specific peptide or protein substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

This compound or other test compounds

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its substrate in kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a small volume of the reaction mixture onto phosphocellulose paper. The substrate will bind to the paper, while unincorporated ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel on the dried paper using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a non-radioactive alternative for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.

Materials:

-

Purified recombinant kinase

-

Fluorescently labeled kinase substrate (e.g., fluorescein-labeled peptide)

-

ATP

-

TR-FRET dilution buffer

-

Terbium-labeled anti-phospho-substrate antibody

-

Stop solution (e.g., EDTA)

-

This compound or other test compounds

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Add serial dilutions of this compound or vehicle control to the wells of a microplate.

-

Add the kinase and the fluorescently labeled substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Measure the TR-FRET signal on a compatible plate reader, typically by exciting the terbium donor at ~340 nm and measuring emission from both the donor (~490 nm) and the acceptor fluorescein (~520 nm).

-

Calculate the ratio of the acceptor to donor emission. This ratio is proportional to the amount of phosphorylated substrate.

-

Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.[7][8]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within whole blood cells in response to cytokine stimulation, providing a functional measure of JAK inhibition in a physiological context.

Materials:

-

Freshly drawn whole blood

-

Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)

-

This compound or other test compounds

-

Fixation buffer (e.g., Cytofix)

-

Permeabilization buffer (e.g., Perm Buffer III)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT1 Alexa Fluor 488)

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood samples with serial dilutions of this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

Stimulate the blood samples with a specific cytokine at a predetermined concentration and for a short duration (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.

-

Immediately fix the cells by adding fixation buffer to stop the signaling cascade.

-

Lyse the red blood cells using a lysis buffer.

-

Permeabilize the remaining white blood cells by adding a permeabilization buffer (e.g., cold methanol) to allow intracellular antibody staining.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against a cell surface marker to identify the cell population of interest (e.g., T-lymphocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest.

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[9][10]

Signaling Pathways

JAK-STAT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the JAK-STAT pathway, which is central to the signaling of many cytokines involved in inflammation and immunity.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Off-Target Kinase Signaling Pathways

This compound has shown weak inhibitory activity against several other receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways of these off-target kinases.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic progenitor cells.

Caption: Simplified FLT3 signaling pathway.[11][12]

Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.

Caption: Overview of CSF1R signaling pathways.[13][14]

Vascular endothelial growth factor receptor 3 (VEGFR3 or FLT4) is a key regulator of lymphangiogenesis.

Caption: Key signaling pathways downstream of VEGFR3 (FLT4).[1][15]

Potential Non-Kinase Mediated Effects: CETP Expression

Studies have indicated that this compound, in contrast to some other JAK inhibitors, may reduce the expression of Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport.[14][16][17] This effect is potentially mediated through the Liver X Receptor (LXR) signaling pathway. The precise molecular mechanism of how this compound influences this pathway is still under investigation.

Caption: Postulated effect of this compound on LXR-mediated CETP expression.

Conclusion

This compound is a highly selective JAK1 inhibitor, with its primary molecular mechanism of action being the modulation of the JAK1-STAT signaling pathway. While it exhibits some inhibitory activity against other JAK family members and a few other kinases such as FLT3, FLT4, and CSF1R, this off-target activity is significantly less potent than its inhibition of JAK1. The potential for this compound to influence CETP expression via a non-JAK-mediated pathway warrants further investigation. The data presented in this guide underscores the importance of comprehensive molecular profiling in the development of targeted therapies and provides a framework for the continued investigation of this compound's pharmacological profile.

References

- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of JAK1-Preferential Inhibitor this compound on Circulating Biomarkers and Whole Blood Genes/Pathways of Patients With Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. betalifesci.com [betalifesci.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-Week Treatment of Rheumatoid Arthritis Patients with the JAK1-Selective Inhibitor this compound (GLPG0634) Changes Lipid Profile with a Preferential Increase in HDL - ACR Meeting Abstracts [acrabstracts.org]

discovery and development of filgotinib (GLPG0634)

An In-Depth Technical Guide to the Discovery and Development of Filgotinib (GLPG0634)

Introduction

This compound (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) developed for the treatment of chronic inflammatory diseases.[1][2][3] It is approved for the management of moderately to severely active rheumatoid arthritis (RA) in adults who have had an inadequate response or intolerance to one or more disease-modifying antirheumatic drugs (DMARDs).[1] The therapeutic rationale for developing a selective JAK1 inhibitor was to achieve the anti-inflammatory efficacy seen with broader-spectrum JAK inhibitors while potentially improving the safety profile by avoiding the inhibition of other JAK isoforms, particularly JAK2, which is associated with hematological side effects.[1][4][5]

Discovery and Medicinal Chemistry

The development of this compound originated from a medicinal chemistry campaign aimed at identifying potent and selective JAK1 inhibitors. The initial discovery efforts, a collaboration between Galapagos and GlaxoSmithKline (GSK), led to the identification of GLPG0634 as a promising candidate.[6] Galapagos later regained full rights to the compound for further development.[6]

The synthesis of this compound involves a multi-step process. A key approach involves the condensation of 2-amino-pyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate.[7] This is followed by a cyclization reaction with hydroxylamine hydrochloride to create the core pyridyl aminotriazole structure. Subsequent acylation establishes the cyclopropyl amide.[7] The final steps involve a Suzuki coupling reaction to attach the phenyl group, followed by further modifications to introduce the thiomorpholine dioxide moiety, ultimately yielding this compound.[7][8]

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[9][10][11] This pathway plays a central role in regulating immune responses, inflammation, and hematopoiesis.[12] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis.[9][10][13]

The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[14] Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.[15][16]

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][14] By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling of pro-inflammatory cytokines such as IL-6 and interferons, which are heavily dependent on JAK1.[14][17] The selectivity for JAK1 over other JAK isoforms is a key characteristic of this compound.[4][14]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Studies

This compound's selectivity was established through a series of in vitro biochemical and cellular assays. These studies demonstrated its preferential inhibition of JAK1 over the other three JAK family members.

Experimental Protocol: In Vitro Kinase Assay The inhibitory activity of this compound against the four JAK isoforms was typically determined using a radiometric or fluorescence-based kinase assay. Recombinant human JAK enzymes were incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP). The reaction was initiated, allowed to proceed for a defined period, and then stopped. The amount of phosphorylated substrate was quantified, and the concentration of this compound required to inhibit 50% of the kinase activity (IC50) was calculated by fitting the data to a dose-response curve.

| Target Kinase | This compound (GLPG0634) IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 28 |

| JAK3 | 810 |

| TYK2 | 116 |

| Data sourced from MedchemExpress and Selleck Chemicals.[18][19] |

Experimental Protocol: Cellular STAT Phosphorylation Assay Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were stimulated with specific cytokines to activate different JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[2][20] The cells were pre-incubated with varying concentrations of this compound before cytokine stimulation. After stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT). The levels of pSTAT were then quantified using flow cytometry. This assay confirmed that this compound potently inhibited JAK1-dependent signaling pathways in a cellular context.[20][21]

In Vivo Studies

The efficacy of this compound was evaluated in rodent models of arthritis, such as the collagen-induced arthritis (CIA) model in rats and mice. In these models, this compound administration led to a dose-dependent reduction in inflammation, cartilage degradation, and bone erosion.[18] These preclinical findings provided a strong rationale for advancing this compound into clinical trials.[6][22]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model The CIA model is a widely used preclinical model for rheumatoid arthritis. Typically, rodents are immunized with an emulsion of type II collagen and an adjuvant to induce an autoimmune response against joint cartilage, leading to arthritis. Once disease symptoms were established, animals were treated orally with this compound or a vehicle control. Disease progression was monitored by scoring paw swelling and clinical signs of arthritis. At the end of the study, joint tissues were collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Clinical Development

This compound underwent a comprehensive clinical development program, including Phase I studies in healthy volunteers and extensive Phase II (DARWIN) and Phase III (FINCH) trials in patients with rheumatoid arthritis.[21]

Caption: The clinical development workflow for this compound.

Pharmacokinetics and Metabolism

Phase I studies established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Following oral administration, this compound is rapidly absorbed.[3][14] It is metabolized primarily by carboxylesterase 2 (CES2) to a major active metabolite, GS-829845.[14][23] This metabolite also shows a preferential selectivity for JAK1 but has a reduced potency (approximately 10-fold lower) compared to the parent compound.[3][5] However, the systemic exposure of GS-829845 is about 16- to 20-fold higher than that of this compound, meaning it contributes significantly to the overall clinical activity.[3][23]

Experimental Protocol: Phase I Pharmacokinetic Study Phase I trials were conducted in healthy volunteers.[2] Participants received single ascending doses or multiple ascending doses of this compound. Serial blood samples were collected at predefined time points post-dose. Plasma concentrations of both this compound and its major metabolite (GS-829845) were measured using a validated analytical method (e.g., LC-MS/MS). Standard non-compartmental analysis was used to determine key PK parameters.[2]

| Parameter | This compound (Parent) | GS-829845 (Metabolite) |

| Tmax (Median hours) | 2 - 3 | 5 |

| Half-life (t½, hours) | ~7 | ~19 |

| Steady State | 2 - 3 days | 4 days |

| Protein Binding | 55 - 59% | 39 - 44% |

| Primary Metabolism | Carboxylesterase 2 (CES2) | - |

| Primary Elimination | Renal (as metabolite) | Renal |

| Data is a compilation from multiple sources.[3][14][23] |

Clinical Efficacy

The efficacy and safety of this compound in RA were primarily established in the Phase IIb DARWIN and Phase III FINCH programs. These studies evaluated this compound as monotherapy or in combination with methotrexate (MTX) across various RA patient populations, including those with an inadequate response to MTX or biologic DMARDs.[21][24]

Experimental Protocol: Phase III Efficacy Trial (FINCH 1 Example) The FINCH 1 study was a randomized, double-blind, placebo- and active-controlled trial in patients with moderately to severely active RA who had an inadequate response to MTX.[25] Patients were randomized to receive this compound (200 mg or 100 mg once daily), adalimumab (an approved biologic), or placebo, all on a background of stable MTX. The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.[25] Secondary endpoints included measures of low disease activity (DAS28-CRP ≤3.2) and clinical remission.[25]

| Trial (Population) | Treatment Arm | ACR20 Response Rate (Week 12) |

| FINCH 1 (MTX-IR) | This compound 200 mg + MTX | 76.6% |

| This compound 100 mg + MTX | 69.8% | |

| Adalimumab + MTX | 70.5% | |

| Placebo + MTX | 49.9% | |

| FINCH 2 (bDMARD-IR) | This compound 200 mg + csDMARD | 66.0% |

| This compound 100 mg + csDMARD | 57.5% | |

| Placebo + csDMARD | 31.1% | |

| Data sourced from the FINCH 1 and FINCH 2 publications.[24][25][26] |

Conclusion

The discovery and development of this compound represent a targeted approach to treating inflammatory diseases by selectively inhibiting JAK1. The comprehensive preclinical and clinical programs demonstrated a favorable efficacy and safety profile, leading to its approval for rheumatoid arthritis. The journey from initial medicinal chemistry efforts to a marketed therapeutic underscores the successful application of a selective kinase inhibition strategy, offering a valuable treatment option for patients with chronic autoimmune disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. How is this compound synthesised?_Chemicalbook [chemicalbook.com]

- 8. WO2020201975A2 - Novel process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 12. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 13. Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases: Ingenta Connect [ingentaconnect.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. ard.bmj.com [ard.bmj.com]

- 21. academic.oup.com [academic.oup.com]

- 22. glpg.com [glpg.com]

- 23. researchgate.net [researchgate.net]

- 24. New Data on this compound in Rheumatoid Arthritis (RA) Demonstrate Durable Efficacy and Safety Profile | Business Wire [kommunikasjon.ntb.no]

- 25. ard.bmj.com [ard.bmj.com]

- 26. This compound shows improvements in rheumatoid arthritis trial [clinicaltrialsarena.com]

Filgotinib's In Vitro Impact on Pro-inflammatory Cytokine Production: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of filgotinib (formerly GLPG0634) on the production of pro-inflammatory cytokines. As a selective Janus kinase 1 (JAK1) inhibitor, this compound's mechanism of action is critically linked to the modulation of cytokine signaling pathways that are central to various inflammatory and autoimmune diseases. This document synthesizes quantitative data on its inhibitory activity, details relevant experimental methodologies, and provides visual representations of the core biological pathways and experimental procedures.

Core Mechanism: Selective JAK1 Inhibition in the JAK-STAT Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1), a key intracellular tyrosine kinase. JAK1 is an essential component of the JAK-STAT signaling pathway, which transduces signals for a wide array of pro-inflammatory cytokines.[1][2] The binding of these cytokines to their receptors on the cell surface activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of numerous pro-inflammatory genes. By preferentially inhibiting JAK1, this compound effectively disrupts this cascade, leading to a reduction in the production and signaling of key inflammatory mediators.[1][2]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data on In Vitro Inhibition

Table 1: this compound IC50 Values for Cytokine-Induced STAT Phosphorylation in Human Whole Blood

| Cytokine Stimulant | Downstream STAT | IC50 (nM) |

| IL-6 | pSTAT1 | 629 |

| GM-CSF | pSTAT5 | >10,000 |

Data sourced from studies on GLPG0634, the former designation for this compound.[2]

Clinical studies have further substantiated this compound's effect on reducing circulating levels of pro-inflammatory cytokines, which is a direct consequence of its in vitro activity.

Table 2: Observed Reduction in Pro-inflammatory Cytokines in Clinical Studies

| Cytokine | Study Population | Observation |

| IL-6 | Rheumatoid Arthritis | Significant reduction from baseline.[3][4] |

| TNF-α | Rheumatoid Arthritis | Significant reduction from baseline.[3][4] |

| IL-1β | Rheumatoid Arthritis | Significant reduction from baseline.[3] |

| IFN-γ | Rheumatoid Arthritis | Significant reduction from baseline.[3] |

| IL-17A | Crohn's Disease | Significant reduction in responders. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effect of this compound on pro-inflammatory cytokine production.

Whole Blood Assay for STAT Phosphorylation

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a physiologically relevant matrix.

Protocol:

-

Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin-containing vacutainers.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.

-

Pre-incubation: Add the diluted this compound or vehicle control to aliquots of whole blood and incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Stimulate the blood samples with a pre-determined concentration of a specific cytokine (e.g., IL-6) for 15-30 minutes at 37°C.

-

Red Blood Cell Lysis and Fixation: Lyse red blood cells using a lysis buffer and simultaneously fix the leukocytes with paraformaldehyde.

-

Permeabilization: Permeabilize the fixed leukocytes to allow for intracellular staining.

-

Antibody Staining: Stain the cells with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT1) and cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the target cell population.

-

Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.

LPS-Stimulated Cytokine Production in Human PBMCs

This assay assesses the effect of this compound on the production and secretion of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Caption: Workflow for in vitro cytokine production assay using human PBMCs.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well cell culture plate.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C in a humidified CO2 incubator.

-

LPS Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to stimulate pro-inflammatory cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: Determine the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control and calculate the IC50 values.

Conclusion

The in vitro evidence strongly supports this compound as a potent and selective inhibitor of JAK1-mediated signaling. This activity translates to a significant reduction in the signaling of numerous pro-inflammatory cytokines that are pivotal in the pathophysiology of various immune-mediated inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued in vitro characterization of this compound and other JAK inhibitors. The quantitative data, primarily from STAT phosphorylation assays, underscore the molecular basis for the therapeutic efficacy of this compound observed in clinical settings. This technical guide serves as a valuable resource for researchers and professionals dedicated to the fields of immunology and drug development.

References

- 1. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

preclinical pharmacology of filgotinib

An In-Depth Technical Guide to the Preclinical Pharmacology of Filgotinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly GLPG0634) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1). The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical intracellular enzymes that mediate cytokine and growth factor signaling, which are pivotal in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] this compound's preferential inhibition of JAK1 is designed to modulate the signaling of a specific subset of pro-inflammatory cytokines while minimizing effects associated with the inhibition of other JAK isoforms, potentially offering an improved benefit-risk profile over less selective pan-JAK inhibitors.[3][4] This document provides a comprehensive overview of the , detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic profiles, and its efficacy in established animal models of inflammatory disease.

Mechanism of Action: Selective JAK1 Inhibition

The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[5] Cytokine binding to cell surface receptors triggers the activation of receptor-associated JAKs.[1] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, including numerous pro-inflammatory mediators.[1]

This compound exerts its therapeutic effect by selectively binding to the ATP-binding site of JAK1, preventing its phosphorylation and subsequent activation of the STAT signaling cascade.[4] By preferentially inhibiting JAK1, this compound potently blocks the signaling of cytokines that rely on JAK1-containing heterodimers, such as those for IL-6 (JAK1/JAK2), IFN-γ (JAK1/JAK2), and various common gamma-chain cytokines (JAK1/JAK3).[2][6] The selectivity against JAK2 is noteworthy, as JAK2 homodimers are exclusively responsible for signaling by erythropoietin and thrombopoietin; thus, avoiding JAK2 inhibition may mitigate hematological side effects like anemia, which have been observed with less selective JAK inhibitors.[7]

In Vitro Selectivity and Potency

The selectivity of this compound has been characterized in various assay formats, including biochemical enzyme assays and cell-based functional assays.

Biochemical Kinase Assays

In enzymatic assays measuring direct kinase inhibition, this compound demonstrated preferential activity against JAK1 over other JAK family members.[7] It also showed high selectivity against a broader panel of other kinases.[7]

| Target Kinase | This compound IC₅₀ (nM) | Selectivity vs. JAK1 |

| JAK1 | 10 | - |

| JAK2 | 28 | 3-fold |

| TYK2 | 116 | 12-fold |

| JAK3 | 810 | 81-fold |

| Data sourced from biochemical tyrosine kinase inhibition assays.[7] |

Cellular and Whole Blood Assays

The functional selectivity of this compound was confirmed in cellular environments, which more closely mimic physiological conditions. In human whole blood assays that measure the inhibition of cytokine-induced STAT phosphorylation, this compound showed a pronounced preference for inhibiting JAK1-dependent signaling pathways over those dependent on JAK2.[7][8][9] this compound is converted to a major active metabolite, GS-829845, which demonstrates a similar selectivity profile, albeit with lower potency.[3][10][11]

| Assay | Molecule | IC₅₀ | JAK Selectivity |

| Human Whole Blood (IL-6/STAT1) | This compound | 629 nM | JAK1-dependent |

| Human Whole Blood (GM-CSF/STAT5) | This compound | 17.5 µM | JAK2-dependent |

| Human Whole Blood | GS-829845 | 11.9 µM | JAK1-dependent |

| Data showing ~30-fold functional selectivity for JAK1 over JAK2 signaling for the parent compound.[7][8][10] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against isolated JAK enzymes.

-

Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP in a buffer solution. This compound is added at varying concentrations. The kinase reaction is initiated, allowed to proceed for a defined period at a controlled temperature, and then terminated. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood pSTAT Assay

-

Objective: To measure the functional inhibition of JAK1- and JAK2-dependent signaling pathways in a physiologically relevant matrix.

-

Methodology: Freshly collected human whole blood is pre-incubated with various concentrations of this compound. To assess JAK1-dependent signaling, the blood is stimulated with a cytokine like IL-6. To assess JAK2-dependent signaling, a separate sample is stimulated with GM-CSF. Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized. The cells are then stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1 for IL-6 pathway, anti-pSTAT5 for GM-CSF pathway) and cell-surface markers to identify specific leukocyte subpopulations. The level of STAT phosphorylation in specific cell types (e.g., monocytes, lymphocytes) is quantified by flow cytometry.[12] IC₅₀ values are determined from the resulting dose-response curves.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents demonstrated that this compound has good oral plasma exposure. Following oral administration, it is rapidly absorbed.[7]

| Species | Dose (Oral) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Bioavailability (%) |

| Mouse | 5 mg/kg | 920 | 1.7 | 100 |

| Rat | 5 mg/kg | 310 | 3.9 | 45 |

| Data sourced from preclinical pharmacokinetic studies.[7] |

This compound is metabolized by carboxylesterases to its primary active metabolite, GS-829845.[11][13] In humans, this metabolite has a longer half-life (around 24 hours) and achieves systemic exposures approximately 16- to 20-fold higher than the parent compound, contributing significantly to the overall clinical activity.[3][7][14]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant anti-inflammatory efficacy in rodent models of autoimmune diseases.

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis (RA).

-

Experimental Protocol: Arthritis is induced in rodents (typically rats or mice) by immunization with type II collagen emulsified in Freund's adjuvant. This leads to the development of chronic, progressive polyarthritis characterized by joint swelling, inflammation, and eventual cartilage and bone erosion. Animals are treated orally with this compound or a vehicle control, starting either before or after the onset of clinical symptoms. Efficacy is assessed by monitoring clinical scores (e.g., paw swelling, arthritis index), histological analysis of joints for inflammation and damage, and measurement of systemic inflammatory biomarkers.

-

Key Findings: In these models, this compound treatment resulted in potent anti-inflammatory effects, significantly reducing disease severity.[7] Furthermore, it provided protection against bone and cartilage destruction, key hallmarks of progressive RA.[7]

Preclinical Safety & Toxicology

Preclinical toxicology studies are essential for identifying potential safety concerns. In studies with this compound, a key finding was related to male reproductive toxicity at high doses.

-

Findings: In repeat-dose toxicology studies in male rats and dogs, impaired spermatogenesis and histopathological changes in the testes and epididymis were observed.[8] These effects occurred at exposures significantly higher (e.g., >5-fold in dogs and >7-fold in rats) than those achieved with the 200 mg clinical dose in humans.[8] This finding prompted further investigation in dedicated clinical trials (MANTA and MANTA-RAy) to assess the potential impact on sperm parameters in humans.[15]

Conclusion

The preclinical data for this compound establish it as a potent and orally active inhibitor of JAK1 with a distinct selectivity profile. It effectively suppresses JAK1-mediated signaling pathways, leading to robust anti-inflammatory efficacy in relevant animal models of arthritis. Its pharmacokinetic profile supports once-daily dosing, and its primary metabolite contributes significantly to its overall activity. The preferential inhibition of JAK1 over other JAK isoforms, particularly JAK2, provides a strong mechanistic rationale for its development as a targeted therapy for inflammatory diseases, with the potential for an improved safety profile compared to non-selective JAK inhibitors.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. academic.oup.com [academic.oup.com]

- 9. conquest.health [conquest.health]

- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of age and renal impairment on the steady state pharmacokinetics of this compound, a selective JAK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. fiercebiotech.com [fiercebiotech.com]

filgotinib's impact on immune cell differentiation

An In-depth Technical Guide to Filgotinib's Impact on Immune Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally administered, selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. Its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis and ulcerative colitis stems from its ability to modulate the immune response by interfering with the differentiation and function of key immune cell populations. This guide provides a detailed examination of this compound's mechanism of action, its specific effects on T cell, B cell, and myeloid cell differentiation, and standardized protocols for investigating these effects in a laboratory setting.

Core Mechanism of Action: Selective JAK1 Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that govern immune cell survival, proliferation, and differentiation.[1][2][3] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[1][2] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][4]

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][2] By binding to the ATP-binding site of the JAK1 enzyme, this compound prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling of cytokines that rely on JAK1.[1] Its selectivity for JAK1 over JAK2, JAK3, and TYK2 is a key characteristic, which may contribute to a more favorable safety profile by minimizing interference with signaling pathways essential for hematopoiesis (primarily JAK2-dependent) and certain lymphocyte functions (JAK3-dependent).[1][2][5]

Impact on Immune Cell Differentiation

This compound's inhibition of JAK1-dependent cytokine signaling has profound effects on the differentiation pathways of multiple immune cell lineages, particularly T helper (Th) cells.

T Helper (Th) Cell Differentiation

This compound demonstrates a dose-dependent inhibition of Th1 and Th17 cell differentiation, and to a lesser extent, Th2 differentiation, by blocking the signaling of key polarizing cytokines.[4]

-

Th1 Cells: Differentiation of Th1 cells, crucial for cell-mediated immunity against intracellular pathogens, is driven by IL-12 and IFN-γ, whose signaling pathways are dependent on JAK2/TYK2 and JAK1/JAK2, respectively. By inhibiting JAK1, this compound significantly reduces the downstream effects of IFN-γ and decreases the production of Th1-associated cytokines.[6][7][8]

-

Th17 Cells: These cells play a critical role in mucosal immunity but are also key drivers of pathogenesis in many autoimmune diseases. Their differentiation is promoted by a cytokine milieu including IL-6, IL-1β, IL-21, and IL-23.[9][10] The receptors for IL-6, IL-21, and IL-23 all utilize JAK1 for signal transduction.[7] Consequently, this compound treatment leads to a significant reduction in cytokines involved in Th17 differentiation and activity.[6][7][8]

-

Th2 Cells: Th2 cells, involved in humoral immunity and allergic responses, differentiate in response to IL-4. While the IL-4 receptor signals through JAK1 and JAK3, this compound shows a less pronounced, though still present, inhibitory effect on Th2-related cytokines like IL-5 and IL-13.[6][8]

-

Regulatory T (Treg) Cells: The differentiation of anti-inflammatory Treg cells is promoted by TGF-β and IL-2. IL-6 signaling is known to inhibit the differentiation of Tregs in favor of Th17 cells.[10][11] By blocking IL-6 signaling, this compound may indirectly favor a Treg phenotype over a pro-inflammatory Th17 phenotype, contributing to its immunomodulatory effects.

B Cell and Myeloid Cell Activity

While the primary impact of this compound is on T cell subsets, it also modulates the activity of other immune cells.

-

B Cells: Clinical studies have noted that this compound treatment can lead to a slight increase in circulating B cell numbers.[6][12] However, it concurrently decreases the levels of key factors involved in B cell chemotaxis and survival, such as CXCL13 and IL-7.[6][8]

-

Myeloid Cells: this compound reduces the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF), a key myeloid growth factor, suggesting an anti-inflammatory effect on myeloid cell activity.[7][8]

Quantitative Data Summary

Data from the Phase 2b DARWIN 1 and DARWIN 2 trials provide insight into the dose-dependent effects of this compound on serum biomarkers related to immune cell differentiation and function.

Table 1: Median Percent Change from Baseline in Serum Biomarkers at Week 12

| Biomarker Category | Biomarker | This compound 100mg QD | This compound 200mg QD | Placebo | Key Function / Cell Association |

| Th1-Related | IFN-γ | ↓ 30-40% | ↓ 40-50% | ~0% | Th1 differentiation/activation |

| IL-12 | ↓ 20-30% | ↓ 30-40% | ~0% | Th1 differentiation | |

| TNF-α | ↓ 15-25% | ↓ 25-35% | ~0% | Pro-inflammatory cytokine | |

| Th17-Related | IL-6 | ↓ 45-55% | ↓ 50-60% | ~0% | Th17 differentiation, acute phase response |

| IL-17A | ↓ 20-30% | ↓ 25-35% | ~0% | Th17 effector cytokine | |

| IL-23 | ↓ 15-25% | ↓ 20-30% | ~0% | Th17 differentiation/maintenance | |

| Th2-Related | IL-5 | ↓ 10-20% | ↓ 15-25% | ~0% | Eosinophil activation |

| IL-13 | ↓ 10-20% | ↓ 15-25% | ~0% | Allergic inflammation | |

| B Cell-Related | CXCL13 | ↓ 35-45% | ↓ 40-50% | ~0% | B cell chemoattractant |

| Myeloid-Related | GM-CSF | ↓ 15-25% | ↓ 20-30% | ~0% | Myeloid cell growth/activation |

| General | IL-10 | ↓ 10-20% | ↓ 15-25% | ~0% | Regulatory cytokine (Treg/Breg) |

Note: Ranges are approximate based on published data from the DARWIN 1 & 2 studies and are intended for comparative purposes.[6][7][8]

Table 2: Impact on Circulating Immune Cell Populations (12 Weeks)

| Cell Type | Observation | Reference |

| T Lymphoid Subsets | No significant modulation | [6][12] |

| B Cells | Slight increase in cell numbers | [6][12] |

| Natural Killer (NK) Cells | No significant modulation | [6][12] |

Experimental Protocols

In Vitro T Helper Cell Differentiation Assay

This protocol outlines a method to assess the impact of this compound on the differentiation of human naive CD4+ T cells into Th1, Th17, and Treg lineages.

1. Isolation of Naive CD4+ T Cells:

-

Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry and be >95%.

2. Cell Culture and Stimulation:

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 1 hour at 37°C.

-

Activate T cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

Add polarizing cytokine cocktails to direct differentiation:

-

Th1 Conditions: IL-12 (10 ng/mL) + anti-IL-4 (10 µg/mL).

-

Th17 Conditions: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Treg Conditions: TGF-β (5 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

-

Culture cells for 5-7 days at 37°C, 5% CO2.

3. Analysis of Differentiation:

-

Flow Cytometry:

-

Restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Perform surface staining for CD4.

-

Fix and permeabilize cells using an appropriate buffer kit.

-

Perform intracellular staining for lineage-defining transcription factors and cytokines:

-

Th1: T-bet and IFN-γ.

-

Th17: RORγt and IL-17A.

-

Treg: Foxp3.

-

-

Acquire data on a flow cytometer and analyze the percentage of cells expressing the respective markers in the this compound-treated vs. vehicle control groups.

-

-

Cytokine Secretion (ELISA/Multiplex Assay):

-

Collect cell culture supernatants before restimulation.

-

Measure the concentration of key secreted cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) using ELISA or a multiplex bead-based assay to quantify the dose-dependent effect of this compound on cytokine production.

-

Conclusion

This compound's preferential inhibition of JAK1 provides a targeted mechanism for modulating the pathogenic immune responses underlying various inflammatory diseases. Its primary impact is the significant, dose-dependent suppression of pro-inflammatory Th1 and Th17 cell differentiation by blocking the signaling of their key polarizing cytokines. Furthermore, it modulates B cell and myeloid cell activity by reducing crucial chemokines and growth factors. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the immunomodulatory effects of this compound and other selective JAK inhibitors on immune cell fate and function.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. healthcentral.com [healthcentral.com]

- 4. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Potential Mechanisms Underlying the Safety Observations of this compound in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]

- 6. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Duality in the Th17-Treg developmental decision - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress of targeted therapy regulating Th17/Treg balance in bone immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory T cells vs Th17: differentiation of Th17 versus Treg, are the mutually exclusive? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Biology of Filgotinib Binding to JAK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1] Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a defining characteristic that is thought to contribute to its efficacy and safety profile in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[2] Understanding the structural and molecular basis of this compound's interaction with JAK1 is crucial for optimizing its therapeutic use and for the development of next-generation JAK inhibitors. This guide provides a comprehensive overview of the structural biology of the this compound-JAK1 interaction, including quantitative binding data, experimental methodologies, and key signaling pathways.

While a co-crystal structure of this compound bound to JAK1 has not been publicly disclosed, extensive biochemical and cellular data, complemented by molecular modeling studies, provide significant insights into its binding mechanism.

Quantitative Binding Data

This compound and its major active metabolite, GS-829845, exhibit potent and selective inhibition of JAK1. The following table summarizes the key quantitative data from various in vitro assays.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference(s) |

| This compound (GLPG0634) | JAK1 | Biochemical | 10 | 2.8x | 81x | 11.6x | [1][3] |

| JAK2 | Biochemical | 28 | - | - | - | [1][3] | |

| JAK3 | Biochemical | 810 | - | - | - | [1][3] | |

| TYK2 | Biochemical | 116 | - | - | - | [1][3] | |

| JAK1 | Human Whole Blood | 629 | ~30x | - | - | [4][5] | |

| JAK2 | Human Whole Blood | 17,500 | - | - | - | [5] | |

| GS-829845 (Metabolite) | JAK1 | Human Whole Blood | 11,900 | Similar to parent | - | - | [4][6] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The selectivity is calculated as the ratio of IC50 values (IC50 of other JAK / IC50 of JAK1).

The JAK-STAT Signaling Pathway and this compound's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[7] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting this pathway.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins.[7] These STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[7] this compound, by binding to the ATP-binding site of the JAK1 kinase domain, prevents the phosphorylation of STATs and thereby blocks the downstream signaling cascade.[1]

Experimental Protocols

Recombinant JAK1 Protein Expression and Purification

A robust method for producing active and stable JAK1 protein is a prerequisite for structural and biochemical studies.

Methodology:

-

Expression System: The kinase domain of human JAK1 is typically expressed using a baculovirus expression system in insect cells (e.g., Sf9 or Tn5-BTI).[8] This system allows for proper protein folding and post-translational modifications, such as phosphorylation, which can be important for kinase activity.

-

Constructs: Expression constructs often include the JAK1 kinase domain (JH1) and may also incorporate the adjacent pseudokinase domain (JH2), as the latter can regulate the activity of the kinase domain.

-

Purification:

-

Cell Lysis: Infected insect cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography: The lysate is clarified and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column, which binds to a polyhistidine tag engineered onto the recombinant protein.

-

Washing and Elution: The column is washed to remove non-specifically bound proteins, and the His-tagged JAK1 is then eluted using an imidazole gradient.

-

Tag Removal (Optional): The polyhistidine tag can be cleaved using a specific protease (e.g., TEV protease) if required for downstream applications.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities, yielding a homogenous protein sample.

-

In Vitro Kinase Assays for IC50 Determination

Biochemical assays are employed to determine the direct inhibitory activity of this compound on the enzymatic activity of JAK1.

Methodology:

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™). These assays measure the amount of phosphorylated substrate or the amount of ADP produced during the kinase reaction.

-

Reagents:

-

Purified recombinant JAK1 enzyme.

-

A specific peptide substrate for JAK1.

-

Adenosine triphosphate (ATP).

-

This compound at various concentrations.

-

Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer for TR-FRET, or ADP-Glo™ reagents).

-

-

Procedure:

-

The kinase reaction is initiated by mixing the JAK1 enzyme, peptide substrate, and ATP in a microplate well.

-